n-(2-Methoxyethyl)pent-4-ynamide
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Overview
Description
n-(2-Methoxyethyl)pent-4-ynamide: is a member of the ynamide family, characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. Ynamides are known for their unique reactivity and versatility in organic synthesis, making them valuable intermediates in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper-Catalyzed Coupling: One common method involves the copper-catalyzed coupling of amides with alkynes or their derivatives.
Dichloroacetylene Route: Another method uses dichloroacetylene generated from trichloroethene under mildly basic conditions.
Industrial Production Methods: : Industrial production often employs scalable and cost-effective methods such as the copper-catalyzed coupling due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ynamides can undergo oxidation reactions, often leading to the formation of keteniminium ions.
Reduction: Reduction of ynamides can yield various products depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition metal oxides.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products
Scientific Research Applications
Chemistry
- Ynamides are used as building blocks in the synthesis of complex organic molecules due to their versatile reactivity .
Biology and Medicine
- Ynamides have potential applications in drug discovery and development, particularly as intermediates in the synthesis of bioactive compounds .
Industry
Mechanism of Action
The mechanism of action of n-(2-Methoxyethyl)pent-4-ynamide involves its highly polarized triple bond, which facilitates various chemical transformations. The electron-withdrawing group on the nitrogen atom enhances the reactivity of the triple bond, making it a versatile intermediate in organic synthesis . The compound can participate in nucleophilic addition, cycloaddition, and other reactions, often leading to the formation of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
- n-(2-Hydroxyethyl)pent-4-ynamide
- n-(2-Methoxyethyl)but-3-ynamide
- n-(2-Methoxyethyl)hex-5-ynamide
Uniqueness: : n-(2-Methoxyethyl)pent-4-ynamide stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity in chemical reactions. The presence of the methoxyethyl group enhances its solubility and stability compared to other ynamides .
Properties
IUPAC Name |
N-(2-methoxyethyl)pent-4-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-4-5-8(10)9-6-7-11-2/h1H,4-7H2,2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRQCHMKGPKAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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